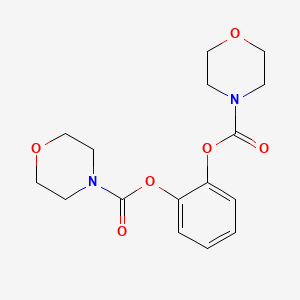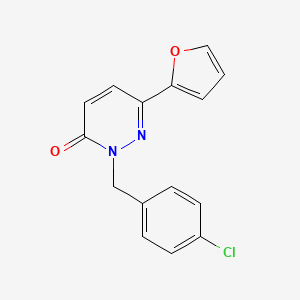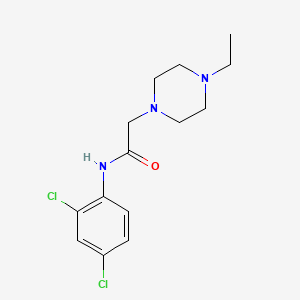
1,2-phenylene di(4-morpholinecarboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2-Phenylene di(4-morpholinecarboxylate)” is a chemical compound with the molecular formula C16H20N2O6 . It is also known by other names such as “1,2-Phenylene dimorpholine-4-carboxylate” and "4-Morpholinecarboxylic acid, 1,2-phenylene ester" .
Molecular Structure Analysis
The molecular structure of “1,2-phenylene di(4-morpholinecarboxylate)” is complex, with an average mass of 336.340 Da and a monoisotopic mass of 336.132141 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Morpholinecarboxylic acid derivatives have been studied for their antibacterial activity . A series of new 1,2,3-triazolyl methyl ester of morpholine-3-carboxylic acid analogues were designed and synthesized . The compounds were screened for antibacterial activity and showed promising results .
Organic Synthesis
Carboxylic acids, including morpholinecarboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They can participate in a variety of organic reactions, such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In nanotechnology, carboxylic acids, including morpholinecarboxylic acid, are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This has applications in the production of polymer nanomaterials .
Polymer Science
In the area of polymer science, carboxylic acids, including morpholinecarboxylic acid, have applications such as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .
Pharmaceutical Applications
Morpholine is a pharmacophore and many of its derivatives possess a broad spectrum of pharmacological activity . For example, it is a building block in the preparation of the antibiotic linezolid and the anticancer agent gefitinib .
Cytotoxicity Studies
Functional derivatives of hydroxamic acids, which can be synthesized from carboxylic acids like morpholinecarboxylic acid, have been studied for their cytotoxicity . These studies are important in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
[2-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c19-15(17-5-9-21-10-6-17)23-13-3-1-2-4-14(13)24-16(20)18-7-11-22-12-8-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVVXEAEJMJKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC=C2OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237896 |
Source


|
| Record name | 4-Morpholinecarboxylic acid, 1,2-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinecarboxylic acid, 1,2-phenylene ester | |
CAS RN |
510734-16-4 |
Source


|
| Record name | 4-Morpholinecarboxylic acid, 1,2-phenylene ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510734-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 1,2-phenylene ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801237896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5304154.png)

![ethyl 1-[2-(3-butoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304169.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)

![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)


![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5304247.png)
![N-[4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5304254.png)
![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)